N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(3,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzo[d][1,3]dioxole (methylenedioxy) carboxamide moiety. The thienopyrazole scaffold is known for its versatility in medicinal chemistry and materials science due to its electron-rich structure and capacity for π-π interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-3-5-15(7-13(12)2)24-20(16-9-28-10-17(16)23-24)22-21(25)14-4-6-18-19(8-14)27-11-26-18/h3-8H,9-11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDKVPVMDQVUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a benzo[d][1,3]dioxole moiety. Its molecular formula is , with a molecular weight of approximately 446.5 g/mol. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 446.5 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer activity. For instance, pyrazoles have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that this compound demonstrates potent cytotoxic effects against several tumor types.
Case Study : In vitro studies on human cancer cell lines demonstrated an IC50 value in the low micromolar range for this compound, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Research Findings : A study highlighted that derivatives of thieno[3,4-c]pyrazoles can significantly reduce levels of TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Evidence : Research indicates that thienopyrazoles can inhibit bacterial growth by targeting specific metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thieno[3,4-c]pyrazole scaffold can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| 2-position substitutions | Enhanced anticancer activity |
| 4-position modifications | Increased anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₁H₂₁N₃O₃S.
Key Findings :
The benzo[d][1,3]dioxole carboxamide enhances electron density compared to the furan-2-carboxamide group, which may increase charge-carrier mobility in optoelectronic applications.
Thermal and Solubility Behavior :
- Benzo[d][1,3]dioxole derivatives often exhibit higher thermal stability due to rigid aromatic systems. This contrasts with furan-based analogs, which may degrade at lower temperatures.
- The methylenedioxy group in the target compound could improve solubility in chlorinated solvents (e.g., chloroform), whereas the furan analog may favor polar aprotic solvents like DMF.
Potential Applications: The furan-carboxamide analog’s polarity aligns with its use in polymer/fullerene bulk heterojunction solar cells, where solubility and π-conjugation are critical. The target compound’s benzo[d][1,3]dioxole moiety suggests utility in high-performance thermosets or drug delivery systems due to its balance of rigidity and solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of thieno[3,4-c]pyrazole precursors with substituted benzamides. Key steps include:
- Cyclization : Use of dry tetrahydrofuran (THF) under inert conditions to prevent hydrolysis of intermediates .
- Catalysis : Employing palladium or copper catalysts for coupling reactions, with yields optimized at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reactants significantly impact regioselectivity and byproduct formation .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.15) .
- X-ray Crystallography : Resolve the thieno-pyrazole core and benzodioxole orientation, highlighting π-π stacking interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1–10 µM in kinase assays vs. 20–50 µM in cytotoxicity studies) may arise from:
- Assay Conditions : Variations in buffer pH, ATP concentration, or cell-line specificity .
- Structural Isomerism : Check for regioisomeric impurities via HPLC-MS and isolate pure fractions for retesting .
- Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct target binding .
Q. How can computational methods predict and optimize the compound’s reactivity or binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to model electrophilic substitution sites on the thieno-pyrazole core .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase targets (e.g., CDK2 or JAK3), prioritizing residues within 3.5 Å of the benzodioxole group .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of protein-ligand complexes under physiological conditions .
Q. What are the challenges in designing derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Metabolic Hotspots : Identify vulnerable sites (e.g., benzodioxole methylene) via microsomal stability assays .
- Bioisosteric Replacement : Substitute the 3,4-dimethylphenyl group with trifluoromethyl or cyclopropyl moieties to block CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester or carbamate groups at the pyrazole nitrogen to improve solubility and delay hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
